[(1S,2S)-2-phenylcyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-phenylcyclopropyl]benzene is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopropanation of Styrene Derivatives: : One common method involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, yielding the desired cyclopropylbenzene derivative.
-
Grignard Reaction: : Another approach involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by a Friedel-Crafts alkylation to introduce the second phenyl group.
Industrial Production Methods
Industrial production of [(1S,2S)-2-phenylcyclopropyl]benzene may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : [(1S,2S)-2-phenylcyclopropyl]benzene can undergo oxidation reactions to form cyclopropyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of cyclopropyl alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the introduction of various functional groups such as nitro, halogen, or alkyl groups. Reagents like nitric acid, halogens, and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols, cyclopropyl alkanes.
Substitution: Nitro-substituted, halogen-substituted, and alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
[(1S,2S)-2-phenylcyclopropyl]benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its rigid and well-defined structure.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which [(1S,2S)-2-phenylcyclopropyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid cyclopropane ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the additional phenyl group, resulting in different chemical and physical properties.
Diphenylcyclopropane: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Uniqueness
[(1S,2S)-2-phenylcyclopropyl]benzene is unique due to its specific stereochemistry and the presence of two phenyl groups. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1138-47-2 |
---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChI Key |
ZSIYTDQNAOYUNE-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
29881-14-9 1138-47-2 |
|
Synonyms |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.